

# Ethyl L-phenylalaninate Hydrochloride: A Comprehensive Technical Guide for Chiral Synthesis

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## Compound of Interest

Compound Name: *Ethyl L-phenylalaninate hydrochloride*

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## Abstract

**Ethyl L-phenylalaninate hydrochloride** is a pivotal chiral building block derived from the essential amino acid L-phenylalanine. Its predefined stereochemistry, coupled with the versatile reactivity of its amino and ester functional groups, makes it an invaluable starting material in asymmetric synthesis. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of peptides and active pharmaceutical ingredients (APIs). Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

## Introduction

Chiral purity is a critical determinant of efficacy and safety in modern drug development. **Ethyl L-phenylalaninate hydrochloride**, the hydrochloride salt of the ethyl ester of L-phenylalanine, serves as a readily available and cost-effective source of the (S)-phenylalanine stereocenter. The presence of a primary amine and an ethyl ester allows for orthogonal chemical modifications, making it a versatile scaffold. The hydrochloride salt form enhances its stability and simplifies handling, rendering it an ideal starting material for multi-step syntheses in pharmaceutical and biochemical research.<sup>[1]</sup> Its applications range from being a fundamental

component in peptide synthesis to serving as a key intermediate in the synthesis of complex APIs.[2]

## Physicochemical and Spectroscopic Data

The identity and purity of **Ethyl L-phenylalaninate hydrochloride** are established through its distinct physical properties and spectroscopic fingerprint. This data is crucial for quality control and reaction monitoring.

### Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	3182-93-2	[3]
Molecular Formula	C <sub>11</sub> H <sub>16</sub> ClNO <sub>2</sub>	[3]
Molecular Weight	229.70 g/mol	[3]
Appearance	White to off-white, fine needle-like crystalline solid	-
Melting Point	155-156 °C	-
Solubility	Soluble in water and methanol	-
Optical Rotation	[α] <sup>20</sup> /D: -7.8° (c=2 in H <sub>2</sub> O)	-
Sensitivity	Hygroscopic	-

### Spectroscopic Data

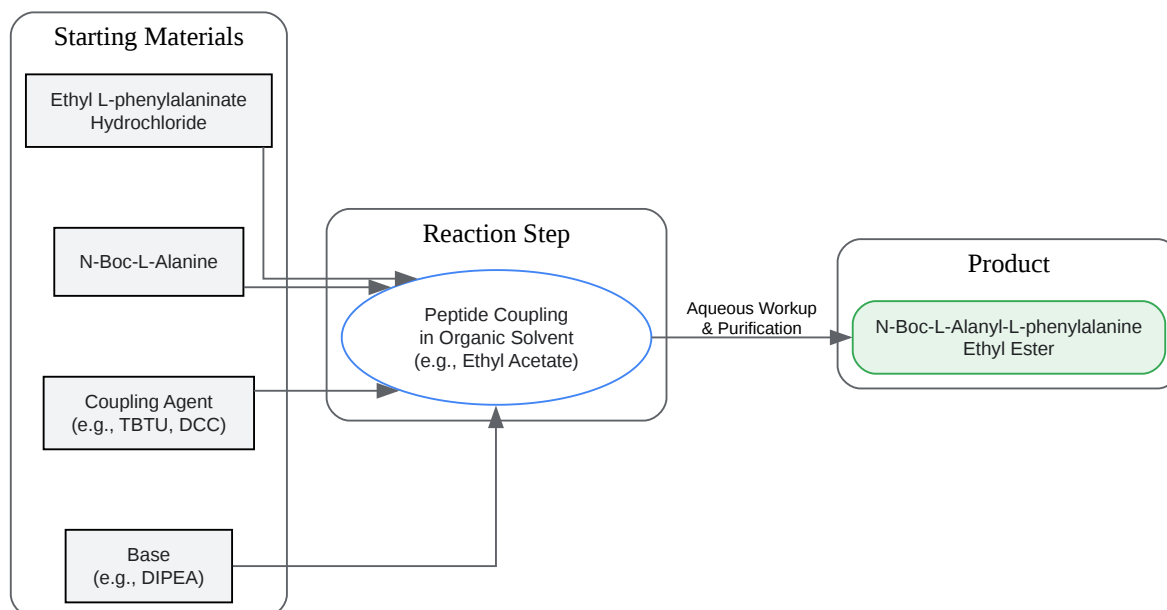
Technique	Data Interpretation	Reference(s)
<sup>1</sup> H NMR	Expected chemical shifts (δ, ppm) in a suitable solvent (e.g., DMSO-d <sub>6</sub> ): ~1.1-1.2 (t, 3H, -CH <sub>3</sub> ), ~3.1-3.3 (m, 2H, β-CH <sub>2</sub> ), ~4.1-4.2 (q, 2H, -OCH <sub>2</sub> -), ~4.3-4.4 (m, 1H, α-CH), ~7.2-7.4 (m, 5H, Ar-H), ~8.7-8.9 (br s, 3H, -NH <sub>3</sub> <sup>+</sup> ).	[3]
<sup>13</sup> C NMR	Expected chemical shifts (δ, ppm): ~13.8 (-CH <sub>3</sub> ), ~36.5 (β-C), ~53.8 (α-C), ~61.9 (-OCH <sub>2</sub> -), ~127.3, ~128.8, ~129.5 (Ar-CH), ~134.8 (Ar-C), ~168.9 (C=O).	[3]
FTIR (Mull)	Characteristic absorption bands (cm <sup>-1</sup> ): ~2900-3100 (N-H stretch of amine salt), ~1740 (C=O ester stretch), ~1500 & ~1600 (aromatic C=C stretch).	[3]
Mass Spectrometry	Base peak for the free base (C <sub>11</sub> H <sub>15</sub> NO <sub>2</sub> ) at m/z = 102.	[4]

## Applications as a Chiral Building Block

The utility of **Ethyl L-phenylalaninate hydrochloride** stems from its dual functionality, which allows for sequential or selective reactions at the amine and ester moieties.

## Peptide Synthesis

The most common application is in solution-phase peptide synthesis, where it provides the C-terminal residue. The free amine, liberated in situ, serves as a nucleophile to attack an activated carboxyl group of an N-protected amino acid.

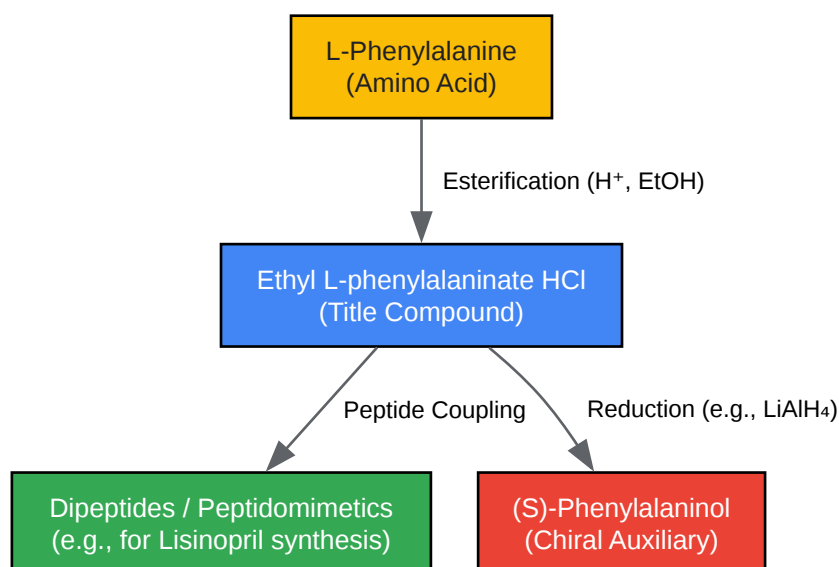


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**Caption:** Workflow for dipeptide synthesis.

## Synthesis of Pharmaceutical Intermediates

**Ethyl L-phenylalaninate hydrochloride** is a precursor for more complex chiral molecules, including other useful building blocks and API intermediates. A key transformation is its reduction to (S)-2-amino-3-phenyl-1-propanol (L-Phenylalaninol), a widely used chiral auxiliary and ligand.[5]



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**Caption:** Relationship to derived chiral blocks.

## Experimental Protocols

The following protocols are provided as detailed examples for the synthesis and application of **Ethyl L-phenylalaninate hydrochloride**.

### Protocol 1: Synthesis of Ethyl L-phenylalaninate Hydrochloride

This protocol describes the Fischer esterification of L-phenylalanine.

- Materials: L-phenylalanine (1 equiv.), absolute ethanol (approx. 5-10 mL per gram of amino acid), thionyl chloride (SOCl<sub>2</sub>) (1.2 equiv.), diethyl ether.
- Procedure:
  - Suspend L-phenylalanine in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.
  - Add thionyl chloride dropwise to the stirred suspension over 15-20 minutes. Caution: The reaction is exothermic and releases HCl gas.

- After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 3-4 hours. The suspension should dissolve to form a clear solution.
  - Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
  - To the resulting solid or oil, add cold diethyl ether and stir or sonicate to induce crystallization.
  - Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
- Expected Yield: >95%.

## Protocol 2: Synthesis of N-Boc-Dipeptide Ethyl Ester

This protocol details the coupling of an N-Boc protected amino acid with **Ethyl L-phenylalaninate hydrochloride**.

- Materials: N-Boc-amino acid (e.g., N-Boc-L-Alanine) (1 equiv.), **Ethyl L-phenylalaninate hydrochloride** (1.1 equiv.), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 equiv.), HOBt·H<sub>2</sub>O (1-Hydroxybenzotriazole hydrate) (1 equiv.), N,N-Diisopropylethylamine (DIPEA) (3 equiv.), ethyl acetate.
- Procedure:
  - In a round-bottom flask, dissolve the N-Boc-amino acid, TBTU, and HOBt·H<sub>2</sub>O in ethyl acetate. Stir the mixture for 10-15 minutes at room temperature for pre-activation.
  - Add the **Ethyl L-phenylalaninate hydrochloride** to the mixture.
  - Add DIPEA dropwise. The reaction is typically monitored by Thin Layer Chromatography (TLC). Stir at room temperature for 12-24 hours until completion.
  - Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.

- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by flash column chromatography on silica gel if necessary.
- Quantitative Data Example: Coupling with a specific chiral N-Boc-amino piperidine derivative has been reported to yield the corresponding dipeptide in 59% yield with a diastereomeric ratio of 94:6.<sup>[6]</sup>

## Protocol 3: Reduction to L-Phenylalaninol

This protocol describes the reduction of the ester functionality to a primary alcohol.

- Materials: **Ethyl L-phenylalaninate hydrochloride** (1 equiv.), Lithium aluminum hydride ( $\text{LiAlH}_4$ ) (approx. 2-3 equiv.), anhydrous tetrahydrofuran (THF), water, 15% NaOH solution.
- Procedure:
  - Caution:  $\text{LiAlH}_4$  reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
  - In a three-necked flask equipped with a dropping funnel and reflux condenser, suspend  $\text{LiAlH}_4$  in anhydrous THF.
  - Dissolve **Ethyl L-phenylalaninate hydrochloride** in anhydrous THF and add it dropwise to the  $\text{LiAlH}_4$  suspension at 0 °C.
  - After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
  - Cool the reaction to 0 °C and cautiously quench the excess  $\text{LiAlH}_4$  by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
  - Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

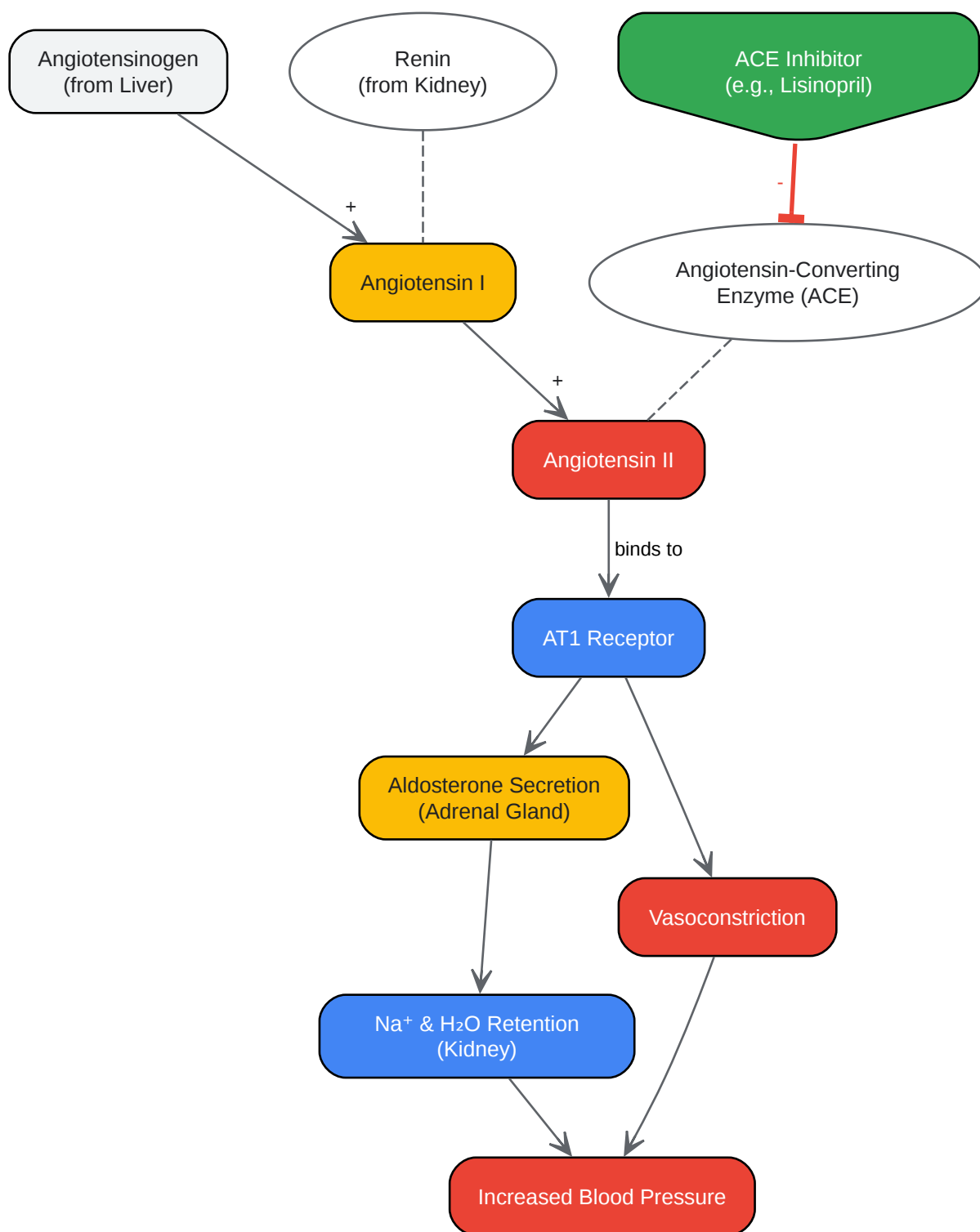
- Combine the organic filtrates, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure to yield L-phenylalaninol as an oil or low-melting solid.
- Expected Yield: 80-90%.<sup>[5]</sup>

## Relevance in Drug Development: Signaling Pathway Context

The chiral building blocks derived from **Ethyl L-phenylalaninate hydrochloride** are integral to the synthesis of numerous APIs. Understanding the mechanism of action of these final drugs provides context for the importance of the initial chiral precursor.

## Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibitors

Derivatives of phenylalanine are used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Lisinopril. ACE inhibitors are a cornerstone in treating hypertension and heart failure. They act by blocking the enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor.<sup>[7][8]</sup>

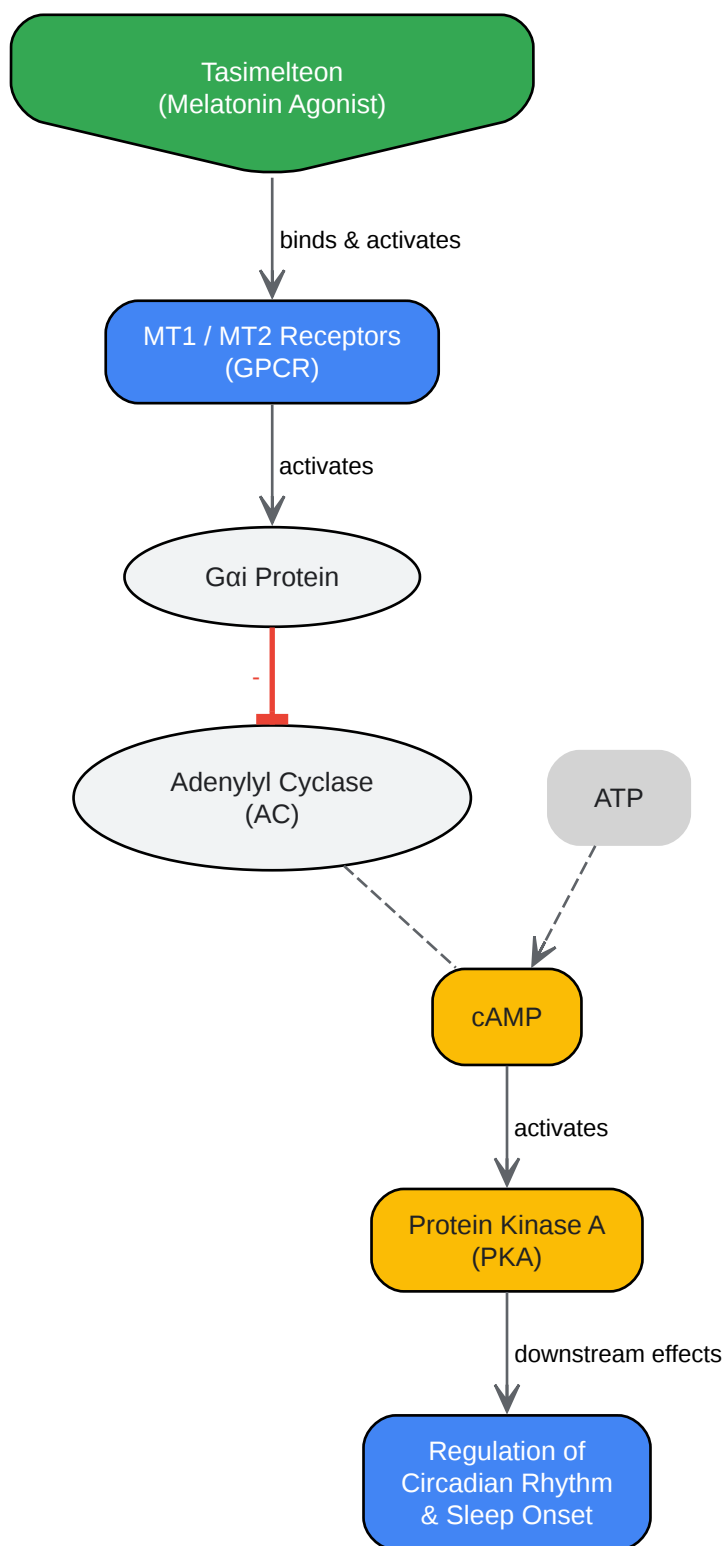


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**Caption:** Role of ACE inhibitors in the RAAS pathway.

## Melatonin Receptor Signaling

Chiral cyclopropane-containing molecules, whose synthesis can involve phenylalanine derivatives, are used in drugs like Tasimelteon. Tasimelteon is a melatonin receptor agonist used to treat non-24-hour sleep-wake disorder. It acts on MT1 and MT2, which are G-protein coupled receptors (GPCRs), to regulate the circadian rhythm.<sup>[9][10]</sup>



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